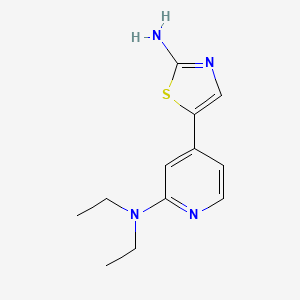

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine

Description

Properties

IUPAC Name |

5-[2-(diethylamino)pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-3-16(4-2)11-7-9(5-6-14-11)10-8-15-12(13)17-10/h5-8H,3-4H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEUQEYBSLNBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with 4-chloro-2-(diethylamino)pyridine under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine, with the CAS number 1395492-71-3, is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine is characterized by its thiazole and pyridine moieties, which contribute to its biological activity. The structure can be represented as follows:

- Chemical Formula : CHNS

- Molecular Weight : 280.36 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit anticancer properties. 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed promising cytotoxic activity against several cancer cell lines. The specific role of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine in enhancing the efficacy of existing chemotherapeutic agents was evaluated, showing synergistic effects when used in combination therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have shown effectiveness against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Neuropharmacological Effects

The diethylamino group in the compound suggests potential neuropharmacological applications. Research indicates that compounds with similar structures may influence neurotransmitter systems.

Case Study : A recent investigation into the neuroprotective effects of thiazole derivatives highlighted the ability of some compounds to modulate GABAergic and dopaminergic pathways, suggesting that 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine could be explored for treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine typically involves multi-step reactions that include the formation of the thiazole ring and subsequent substitution reactions to introduce the diethylamino group.

Synthesis Pathway Overview :

- Formation of thiazole from appropriate precursors.

- Nucleophilic substitution to introduce the diethylamino group.

- Purification through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Features

Similar compounds are categorized based on variations in:

- Pyridine/pyrimidine ring substituents (e.g., diethylamino, morpholino, trifluoromethyl).

- Thiazole ring modifications (e.g., methyl groups, aryl substitutions).

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Activity and Selectivity

- Trifluoromethyl Group : Compounds like 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS: 1395492-61-1) exhibit increased molecular weight and electronegativity, which may enhance target binding via hydrophobic interactions .

- Morpholino-Phenylamino Group: The morpholino substituent in Aurora kinase inhibitors (e.g., CYC116) contributes to hydrogen bonding and selectivity for kinase ATP-binding pockets .

Biological Activity

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological potential. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen, contributing to the compound's biological activity. The diethylamino group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In particular, compounds similar to 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine have shown efficacy against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | Candida albicans | 3.92–4.01 mM |

| 5c | Aspergillus niger | 4.01–4.23 mM |

These results suggest that modifications in the thiazole structure can enhance antimicrobial potency, with electron-withdrawing and electron-donating groups playing crucial roles in activity modulation .

Anticancer Activity

The anticancer potential of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine has been explored through various studies focusing on its effects on different cancer cell lines:

- Cell Line Sensitivity : The compound has demonstrated significant cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast carcinoma). A molecular docking study indicated that the compound interacts with dihydrofolate reductase (DHFR), a target for many anticancer drugs .

- Comparative Efficacy : In comparative studies, certain derivatives exhibited higher antiproliferative activity than established chemotherapeutics like 5-fluorouracil (5-FU), suggesting that these thiazole derivatives may serve as promising leads for new cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are also noteworthy. Some studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| T3 | 0.781 |

| T5 | 0.781 |

These compounds exhibited selectivity towards COX-2 over COX-1, indicating their potential as anti-inflammatory agents with reduced side effects associated with non-selective COX inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine can be significantly influenced by its structural components:

- Electron-Density Modulation : The presence of electron-withdrawing groups (e.g., NO₂) enhances activity against certain pathogens by increasing the electrophilicity of the thiazole ring.

- Lipophilicity : Modifying substituents on the nitrogen atom can improve lipophilicity, enhancing cellular uptake and bioactivity.

- Molecular Docking Insights : Studies have provided insights into binding interactions at the molecular level, revealing how structural variations impact binding affinity and biological efficacy .

Case Studies

Several case studies have demonstrated the effectiveness of thiazole derivatives in clinical settings:

- Study A : A series of synthesized thiazole compounds were tested for their anticancer activity against multiple cell lines, showing a marked reduction in cell viability compared to controls.

- Study B : Molecular docking simulations revealed that specific substitutions on the thiazole ring could lead to increased binding affinities for targets implicated in cancer progression.

Q & A

Q. How can reaction path search methods (e.g., quantum chemical calculations) accelerate the discovery of novel derivatives?

- Methodological Answer : Tools like Gaussian 16 or ORCA enable transition-state modeling for key reactions (e.g., thiazole ring closure). Combine with cheminformatics (RDKit) to screen virtual libraries for synthetic feasibility and ADMET properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.